REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.I[CH2:9][C:10]([O-:12])=[O:11].[Na+].[H-].[Na+].O>O1CCCC1>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][CH2:9][C:10]([OH:12])=[O:11])[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
286 μL
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)O
|
Name
|
sodium iodoacetate
|
Quantity
|
624 mg
|
Type
|
reactant
|
Smiles
|
ICC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
198 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
with chloroform, and the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |